

Cyclopropanethiol: A Technical Guide to Commercial Availability and Applications for Researchers

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Compound of Interest

Compound Name: Cyclopropanethiol

Cat. No.: B3056065

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This technical guide provides a comprehensive overview of **cyclopropanethiol**, a valuable building block in synthetic and medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its commercial availability, key chemical properties, and practical applications.

Cyclopropanethiol, with its unique strained ring structure and reactive thiol group, offers a versatile platform for introducing the cyclopropyl moiety into molecules. This can significantly influence a compound's pharmacological properties, including metabolic stability and binding affinity. This guide serves as a central resource for sourcing and utilizing this important chemical reagent.

Commercial Availability of Cyclopropanethiol

Cyclopropanethiol (CAS No. 6863-32-7) is available from a number of chemical suppliers who specialize in providing reagents for research and development. The compound is typically offered in various purity grades and quantities to suit the needs of different research projects. Below is a summary of representative suppliers and their typical product offerings. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

Supplier	Product Number	Purity/Specification	Available Quantities	Storage Conditions
Benchchem	B3056065	Not specified	Inquiry required	Not specified
BLD Pharm	BD01092380	Not specified	Inquiry required	Inert atmosphere, store in freezer, under -20°C ^[1]
PubChem	CID 4713099	Aggregated from various suppliers	Varies by supplier	Not specified

Note: This table is a representative summary and not an exhaustive list of all available suppliers.

Chemical and Physical Properties

A summary of key chemical and physical properties for **cyclopropanethiol** is provided below. This information is critical for its safe handling, storage, and use in experimental setups.

Property	Value	Source
CAS Number	6863-32-7	PubChem ^[2]
Molecular Formula	C ₃ H ₆ S	PubChem ^[2]
Molecular Weight	74.15 g/mol	PubChem ^[2]
InChI Key	NQUFBBVYXNYYDX-UHFFFAOYSA-N	Benchchem ^[3]
SMILES	C1CC1S	PubChem ^[2]

Applications in Research and Drug Development

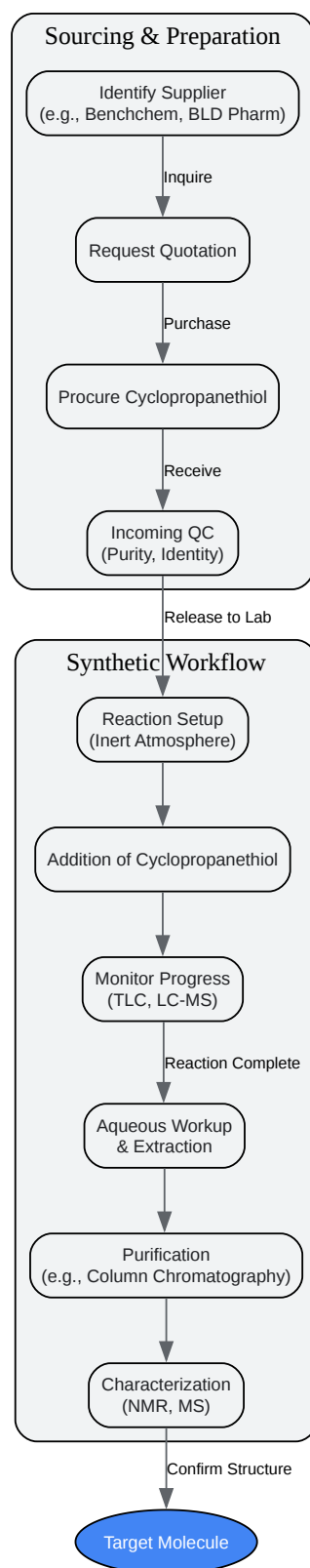
The inherent ring strain of the cyclopropane ring in **cyclopropanethiol** makes it a highly reactive and valuable synthetic intermediate.^[3] Its unique electronic properties also allow it to

serve as a bioisostere for other functional groups, a useful tool in drug design and optimization. [3]

The strained three-membered ring can be strategically opened to generate more complex acyclic structures. Alternatively, the cyclopropyl group can be maintained to impart specific conformational rigidity to a molecule, potentially enhancing its interaction with biological targets.[3]

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the desired reaction and target molecule, a general workflow for the utilization of **cyclopropanethiol** in a synthetic context can be outlined. The following diagram illustrates a typical sequence of steps from sourcing the material to synthesizing a target molecule.

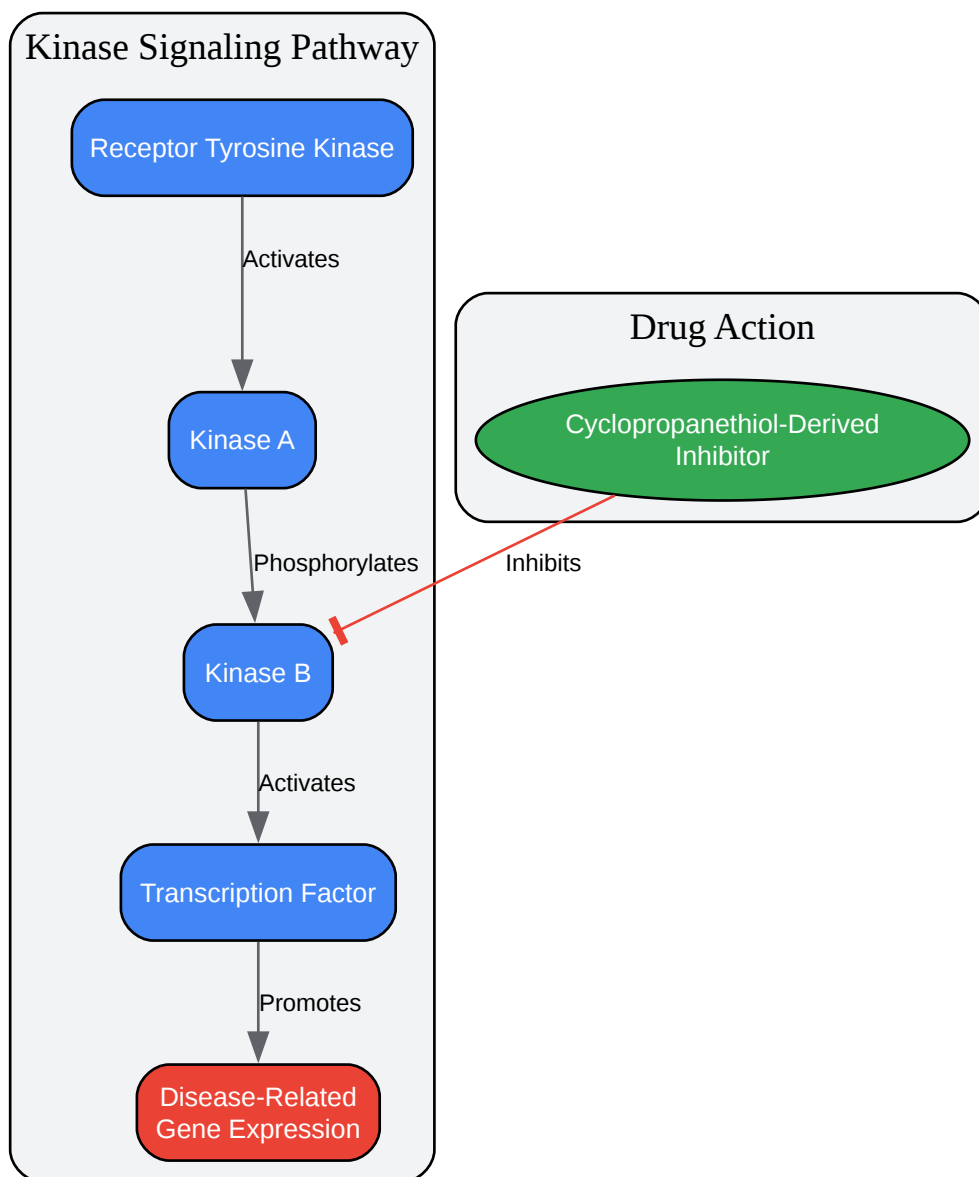


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Figure 1. A generalized workflow for the procurement and synthetic use of **cyclopropanethiol**.

Signaling Pathways and Logical Relationships

The utility of **cyclopropanethiol** in drug discovery often involves its incorporation into molecules that modulate specific biological signaling pathways. The diagram below illustrates a conceptual relationship where a novel drug candidate, synthesized using **cyclopropanethiol**, interacts with a hypothetical kinase signaling pathway implicated in a disease state.



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Figure 2. Conceptual diagram of a **cyclopropanethiol**-derived drug candidate inhibiting a kinase signaling pathway.

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References

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